Lipophilicity Differential: C7-CF3 vs. C7-Methyl
The target compound exhibits a computed XLogP3 of 1.0, compared to 0.6 for the 7‑methyl analog (Olpimedone scaffold), yielding a ΔXLogP3 of +0.4 log units. [1][2] This difference reflects the greater hydrophobicity conferred by the trifluoromethyl group versus a methyl substituent at the same position. The 1.0 XLogP3 value places the compound within the optimal range for oral bioavailability (typically XLogP3 0–3), while the 7‑methyl analog at 0.6 may exhibit comparatively limited membrane partitioning. [1][2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 7‑Methyl analog (PubChem CID 597065): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); both compounds measured under identical computational protocol |
Why This Matters
A 0.4 log unit increase in XLogP3 predicts measurably greater membrane permeability and tissue distribution, meaning a screening library requiring balanced lipophilicity cannot simply replace the 7‑trifluoromethyl compound with its 7‑methyl analog without altering the ADME profile.
- [1] PubChem. 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7-(trifluoromethyl)-. PubChem CID 3067461. Accessed 2026-04-30. View Source
- [2] PubChem. 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. PubChem CID 597065. Accessed 2026-04-30. View Source
